molecular formula C9H17NO2S B6235042 tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate CAS No. 849149-54-8

tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate

Cat. No.: B6235042
CAS No.: 849149-54-8
M. Wt: 203.3
InChI Key:
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Description

tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate: . Its structure includes a tert-butyl group, a sulfanylmethyl group, and a cyclopropyl ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl carbamate with a cyclopropylmethyl halide in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The sulfanylmethyl group can participate in redox reactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate include:

    tert-butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate: This compound has a sulfamoylmethyl group instead of a sulfanylmethyl group, which can alter its reactivity and applications.

    tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate: This compound has a hydroxymethyl group, making it more hydrophilic and potentially affecting its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of steric hindrance, redox activity, and reactivity that is not commonly found in other compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate involves the reaction of tert-butyl carbamate with 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid, followed by deprotection of the tert-butyl group.", "Starting Materials": [ "tert-butyl carbamate", "1-(sulfanylmethyl)cyclopropane-1-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in dry dichloromethane.", "Step 2: Add 1-(sulfanylmethyl)cyclopropane-1-carboxylic acid to the solution and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and purify the crude product by column chromatography.", "Step 4: Deprotect the tert-butyl group using trifluoroacetic acid in dichloromethane.", "Step 5: Purify the final product by column chromatography." ] }

CAS No.

849149-54-8

Molecular Formula

C9H17NO2S

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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